molecular formula C9H19N B14597389 1,3,3,4,4-Pentamethylpyrrolidine CAS No. 59338-58-8

1,3,3,4,4-Pentamethylpyrrolidine

Cat. No.: B14597389
CAS No.: 59338-58-8
M. Wt: 141.25 g/mol
InChI Key: RAPASNADHRGBOZ-UHFFFAOYSA-N
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Description

1,3,3,4,4-Pentamethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H19N It is a derivative of pyrrolidine, characterized by the presence of five methyl groups attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3,4,4-Pentamethylpyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with methylating agents under controlled conditions. For instance, the reaction of pyrrolidine with methyl iodide in the presence of a base such as sodium hydride can yield this compound . Another method involves the use of Grignard reagents, where pyrrolidine is reacted with methyl magnesium bromide to introduce the methyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,3,4,4-Pentamethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with fewer methyl groups.

    Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 1,3,3,4,4-Pentamethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. For example, it has been shown to interact with enzymes by binding to

Properties

CAS No.

59338-58-8

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1,3,3,4,4-pentamethylpyrrolidine

InChI

InChI=1S/C9H19N/c1-8(2)6-10(5)7-9(8,3)4/h6-7H2,1-5H3

InChI Key

RAPASNADHRGBOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC1(C)C)C)C

Origin of Product

United States

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